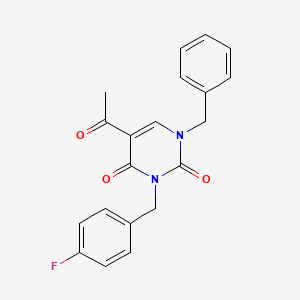

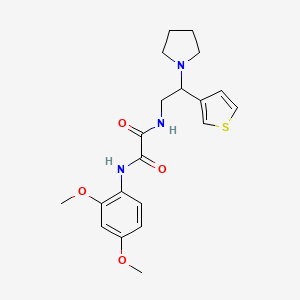

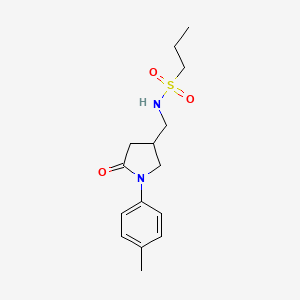

5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

説明

5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a compound that has been studied for its potential use in various scientific and medical research applications. This compound has been found to possess a wide range of biochemical and physiological effects, which makes it an attractive option for use in lab experiments.

科学的研究の応用

Antitumor Activity

Synthesis and Biological Evaluation : Researchers have synthesized various pyrimidine derivatives, including those structurally related to 5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione, to evaluate their potential antitumor activities. For instance, the study by Niki Tzioumaki et al. explored unsaturated keto and exomethylene arabinopyranonucleoside analogs as novel antitumor agents, highlighting their synthesis and testing for antiproliferative activity against cancer cells. These compounds were found to target thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting cancer cell growth (Tzioumaki et al., 2011).

Antiviral Activity

Design and Synthesis of Derivatives : The creation of novel pyrimidine derivatives, such as those related to this compound, has been investigated for antiviral properties. This includes efforts to design compounds that can effectively inhibit viral replication or enhance the efficacy of existing antiviral drugs. For example, the research conducted by Hong-jian Zhang et al. on pyrido[2,3-d]pyrimidine derivatives aimed at discovering potential anticonvulsant and antidepressant agents also provides insights into how structural modifications can influence biological activity, which is relevant for antiviral research as well (Zhang et al., 2016).

Mechanistic Studies and Chemical Synthesis

Exploring Reaction Mechanisms : The research into the synthesis pathways and reactivity of pyrimidine derivatives, including those similar to this compound, provides valuable insights into their potential applications in medicinal chemistry. Studies such as those by A. Weis and F. Frolow on the condensation of olefinic acetylacetones with amidines offer a deeper understanding of the chemical properties and reaction mechanisms of these compounds, which is crucial for developing new drugs with targeted biological activities (Weis & Frolow, 1986).

特性

IUPAC Name |

5-acetyl-1-benzyl-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-14(24)18-13-22(11-15-5-3-2-4-6-15)20(26)23(19(18)25)12-16-7-9-17(21)10-8-16/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZQMOYXCIVDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)

![3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2862850.png)

![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)

![(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2862852.png)